Cas no 71239-66-2 (Spiro[furan-2(5H),9'-[9H]pyrrolo[1,2-a]azepin]-5-one,decahydro-4-methyl-3'-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-,(2S,3'S,4R,9'aS)-)

Spiro[furan-2(5H),9'-[9H]pyrrolo[1,2-a]azepin]-5-one,decahydro-4-methyl-3'-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-,(2S,3'S,4R,9'aS)- structure
71239-66-2 structure
Product Name:Spiro[furan-2(5H),9'-[9H]pyrrolo[1,2-a]azepin]-5-one,decahydro-4-methyl-3'-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-,(2S,3'S,4R,9'aS)-
CAS No:71239-66-2
MF:C18H27NO4
MW:321.411285638809
CID:567910
PubChem ID:3085457
Update Time:2025-04-19

Spiro[furan-2(5H),9'-[9H]pyrrolo[1,2-a]azepin]-5-one,decahydro-4-methyl-3'-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-,(2S,3'S,4R,9'aS)- Chemical and Physical Properties

Names and Identifiers

    • Spiro[furan-2(5H),9'-[9H]pyrrolo[1,2-a]azepin]-5-one,decahydro-4-methyl-3'-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-,(2S,3'S,4R,9'aS)-
    • croomine
    • 71239-66-2
    • CHEBI:69382
    • (3S,3'R,9S,9aS)-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one
    • Q27137721
    • DTXSID40221414
    • SCHEMBL12920091
    • Spiro(furan-2(5H),9'-(9H)pyrrolo(1,2-a)azepin)-5-one, decahydro-4-methyl-3'-(tetrahydro-4-methyl-5-oxo-2-furanyl)-, (3'S-(3'alpha(2R*,4R*),9'alpha(S*),9'aalpha))-
    • (2S,3'S,4R,9a'S)-4-Methyl-3'-[(2S,4S)-4-methyl-5-oxotetrahydro-2-furanyl]decahydro-5H-spiro[furan-2,9'-pyrrolo[1,2-a]azepin]-5-one
    • (+)-Croomine
    • Inchi: 1S/C18H27NO4/c1-11-9-14(22-16(11)20)13-5-6-15-18(7-3-4-8-19(13)15)10-12(2)17(21)23-18/h11-15H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,18-/m0/s1
    • InChI Key: FOGTVYCUHQOMDW-QANXDEHQSA-N
    • SMILES: O1C([C@H](C)C[C@@]21CCCCN1[C@H]([C@@H]3C[C@H](C)C(=O)O3)CC[C@H]12)=O

Computed Properties

  • Exact Mass: 321.19411
  • Monoisotopic Mass: 321.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 2.7
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • PSA: 55.84
Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.